N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
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Overview
Description
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and pharmacological activities. The structure of this compound includes a benzamide moiety linked to a phenyl group, which is further connected to a 7-methylimidazo[1,2-a]pyridine ring. This unique structure imparts the compound with various chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by the attachment of the benzamide group. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction conditions can vary, but often include the use of toluene, iodine (I2), and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are commonly used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s imidazo[1,2-a]pyridine core is known to interact with various proteins, potentially affecting their function and activity . Detailed studies on its binding interactions and molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position, which can influence their reactivity and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar imidazo[1,2-a] core but with a pyrimidine ring, leading to different chemical and biological characteristics.
Uniqueness
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-10-11-24-14-19(23-20(24)12-15)17-8-5-9-18(13-17)22-21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHUSSOKWKSKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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